molecular formula C9H10ClNO B1149176 (4-Chlorophenyl)acetone oxime CAS No. 1454-65-5

(4-Chlorophenyl)acetone oxime

Cat. No.: B1149176
CAS No.: 1454-65-5
M. Wt: 183.63
InChI Key:
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Description

“(4-Chlorophenyl)acetone oxime” is a chemical compound with the linear formula C10H11ClN2O2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of oximes like “this compound” generally involves the reaction of a ketone or an aldehyde with hydroxylamine . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . The synthesis of “this compound” specifically could involve similar processes, but the exact method would depend on the starting materials and conditions .


Chemical Reactions Analysis

Oximes like “this compound” can undergo a variety of chemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The exact reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants .

Mechanism of Action

The mechanism of action of oximes involves the reaction of a ketone or an aldehyde with hydroxylamine . In these reactions, nitrogen acts as the nucleophile instead of oxygen . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Properties

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVQXFWTRCZDQE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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